molecular formula C16H22BFO4 B8231360 Ethyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate CAS No. 1198615-89-2

Ethyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No.: B8231360
CAS No.: 1198615-89-2
M. Wt: 308.2 g/mol
InChI Key: AZRMRGFTXPQBLK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronate ester featuring a fluorine atom at the ortho-position and a pinacol boronate group at the para-position of a phenyl ring, linked to an ethyl acetate moiety. This structure is critical in Suzuki-Miyaura cross-coupling reactions and pharmaceutical intermediates due to the boronate's reactivity and fluorine's metabolic stability-enhancing properties .

Properties

IUPAC Name

ethyl 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BFO4/c1-6-20-14(19)10-11-9-12(7-8-13(11)18)17-21-15(2,3)16(4,5)22-17/h7-9H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRMRGFTXPQBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701142107
Record name Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198615-89-2
Record name Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198615-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 2-(2-Fluoro-5-Bromophenyl)Acetate

The brominated precursor is synthesized via directed bromination of ethyl 2-(2-fluorophenyl)acetate. Electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) selectively introduces bromine at the para position relative to the fluorine atom. Alternatively, Suzuki coupling of 2-fluoro-5-bromophenylboronic acid with ethyl chloroacetate under basic conditions achieves similar results.

Miyaura Borylation Reaction

The brominated intermediate undergoes borylation using bis(pinacolato)diboron in the presence of a palladium catalyst. Key reaction parameters include:

  • Catalyst System : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%)

  • Base : Potassium carbonate (K₂CO₃) or sodium acetate (NaOAc)

  • Solvent : 1,4-Dioxane or tetrahydrofuran (THF)

  • Temperature : 80–100°C

  • Atmosphere : Inert nitrogen or argon

The reaction proceeds via oxidative addition of the Pd⁰ catalyst into the C–Br bond, followed by transmetallation with diboron reagent and reductive elimination to yield the boronate ester. Typical yields range from 75% to 85%, with purity exceeding 95% after column chromatography.

Table 1: Miyaura Borylation Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst Loading1 mol% Pd(dppf)Cl₂Maximizes turnover
Solvent1,4-DioxaneEnhances solubility
Reaction Time12–16 hoursEnsures completion
Temperature90°CBalances rate & stability

Iridium-Catalyzed C–H Borylation

An emerging alternative employs iridium-catalyzed direct C–H borylation of ethyl 2-(2-fluorophenyl)acetate, bypassing the need for pre-functionalized brominated intermediates. This method leverages the directing effect of the fluorine substituent to achieve regioselective borylation at the meta position relative to the ester group.

Reaction Mechanism

The iridium catalyst, typically [Ir(COD)OMe]₂, activates the aromatic C–H bond via σ-complex formation. Pinacolborane (HBpin) serves as the boron source, with the reaction proceeding under solvent-free conditions at elevated temperatures (80–100°C). The fluorine atom directs borylation to the 5-position through steric and electronic effects, ensuring high regioselectivity.

Advantages and Limitations

  • Advantages : Eliminates halogenation steps, reduces synthetic steps, and improves atom economy.

  • Limitations : Requires stringent anhydrous conditions and exhibits sensitivity to steric hindrance. Yields (60–75%) are generally lower than Miyaura borylation.

Table 2: Iridium vs. Palladium-Catalyzed Borylation

CriteriaMiyaura BorylationIridium Borylation
Starting MaterialBrominated precursorParent arene
Catalyst CostModerateHigh
RegioselectivityHighModerate
Typical Yield75–85%60–75%

Comparative Analysis and Industrial Scalability

Yield and Purity Considerations

Miyaura borylation consistently delivers higher yields due to well-optimized catalytic systems, whereas iridium-based methods face challenges in catalyst recovery and byproduct formation. Industrial-scale production favors Miyaura borylation for its reproducibility, though solvent-free iridium protocols are gaining traction for green chemistry applications.

Purification Strategies

  • Chromatography : Silica gel chromatography using hexane/ethyl acetate (4:1) effectively isolates the boronate ester.

  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >98%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with halogenated compounds[][2].

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are typically used along with bases like potassium phosphate in an organic solvent like toluene[][2].

Major Products

The major products of these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the boronic ester with an aryl halide[2][2].

Scientific Research Applications

Organic Synthesis

Role in Synthesis:

  • Ethyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows chemists to modify it for various synthetic pathways.

Case Study:

  • Research has demonstrated its utility in creating novel pharmaceutical compounds. For instance, it has been employed in the synthesis of targeted drug delivery systems that enhance bioavailability and efficacy of therapeutic agents .
Application Details
Synthetic PathwaysUsed as a precursor in multi-step organic syntheses.
Pharmaceutical DevelopmentFacilitates the design of new drug candidates with improved properties.

Medicinal Chemistry

Drug Design:

  • This compound is integral to the design of new drugs aimed at improving bioactivity while minimizing toxicity. Its fluorinated structure can enhance metabolic stability and binding affinity to biological targets.

Research Findings:

  • Studies have indicated that derivatives of this compound exhibit significant inhibitory activity against various kinases implicated in cancer progression and neurodegenerative diseases. The ability to modify the dioxaborolane moiety allows for the fine-tuning of pharmacological properties .
Target Kinases Activity
DYRK1AInhibition leads to potential therapeutic effects against neurodegenerative diseases.
Other KinasesVarious derivatives show promise in targeting different cancer-related pathways.

Material Science

Advanced Materials:

  • This compound is utilized in formulating advanced materials such as polymers and coatings that require specific chemical properties for enhanced durability and performance.

Applications:

  • The compound's ability to impart unique physical properties makes it suitable for use in high-performance coatings and composite materials used in aerospace and automotive industries .
Material Type Properties Enhanced
PolymersImproved thermal stability and mechanical strength.
CoatingsEnhanced resistance to environmental degradation.

Fluorescent Probes

Biological Imaging:

  • The compound can be employed in developing fluorescent probes for biological imaging applications. This aids researchers in visualizing cellular processes with high specificity.

Case Study:

  • A recent study highlighted the use of derivatives based on this compound as fluorescent markers for tracking cellular activities in live cells. This application is crucial for understanding cellular mechanisms and disease progression .
Application Purpose
Fluorescent ProbesVisualization of cellular processes and dynamics.
Biological ImagingTracking disease progression and therapeutic responses.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a complex with a palladium catalyst. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The fluorine atom’s strong electronegativity can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Halogen-Substituted Analogues

Compound Name Substituents Key Differences & Implications Reference
Ethyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (Compound 39) Cl at ortho, boronate at para Chlorine's larger atomic size reduces electronegativity compared to fluorine, potentially lowering metabolic stability and altering reactivity in cross-couplings .
Ethyl 2-(4-bromo-2-chloro-phenyl)acetate (Compound 38) Br at para, Cl at ortho Absence of boronate limits use in cross-couplings; bromine enhances leaving-group ability in nucleophilic substitutions .

Ester and Aromatic System Variations

Compound Name Structural Variation Key Differences & Implications Reference
Methyl 2-[2-ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate Methyl ester, ethoxy at ortho Smaller methyl ester may reduce lipophilicity; ethoxy group increases steric hindrance, potentially slowing reaction kinetics .
Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate Pyridine ring instead of benzene Pyridine's electron-deficient nature enhances coordination with transition metals, improving catalytic efficiency in cross-couplings .

Functional Group Additions

Compound Name Additional Functional Group Key Differences & Implications Reference
Ethyl 2-benzamido-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (35d) Benzamido group Introduces hydrogen-bonding capability, enhancing biological activity (e.g., kinase inhibition) but complicating synthetic purification .
(E)-3-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylic acid Acrylic acid substituent Conjugated double bond enables photochemical applications; carboxylic acid improves water solubility .

Physicochemical Properties

Property Target Compound Ethyl 2-(2-chloro-4-boronylphenyl)acetate (39) Methyl 2-[2-ethoxy-5-boronylphenyl]acetate
Molecular Weight 306.13 g/mol 322.59 g/mol 292.11 g/mol
Solubility Low in water; soluble in THF, DCM Similar to target Higher in polar solvents due to ethoxy
Stability High (fluorine reduces hydrolysis) Moderate (Cl less stabilizing) Moderate (ethoxy may increase hydrolysis)

Biological Activity

Ethyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a synthetic compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C16_{16}H20_{20}BFO4_{4}
  • Molecular Weight : 294.13 g/mol
  • CAS Number : 474710-54-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in drug delivery systems and as a therapeutic agent due to its stability and reactivity.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance:

  • Staphylococcus aureus : Compounds similar to this compound have shown minimum inhibitory concentration (MIC) values in the range of 4–8 µg/mL against multidrug-resistant strains .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells:

  • MDA-MB-231 Cell Line : It displayed significant inhibitory effects on this triple-negative breast cancer cell line with an IC50_{50} value of approximately 0.126 µM. This suggests a strong potential for further development as an anticancer agent .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

ParameterValue
Cmax_{max}592 ± 62 mg/mL
Half-life (t1/2_{1/2})>12 hours

These parameters indicate a favorable profile for oral administration and prolonged action within biological systems .

Study on Antiviral Activity

A related compound demonstrated antiviral efficacy against influenza viruses. In a study involving infected mice models:

  • The compound significantly reduced viral loads in the lungs and improved survival rates when administered at high doses . This highlights the potential for this compound in treating viral infections.

Toxicological Assessment

In vivo toxicity studies have shown that compounds with similar structures exhibit acceptable safety profiles at high doses (e.g., 800 mg/kg), with minimal adverse effects noted during pharmacodynamic evaluations .

Q & A

Q. Table 1: Yield Comparison Across Synthetic Methods

ReferenceCatalystTemp (°C)Time (h)Yield (%)Purification Method
Pd(OAc)₂110414C18 column
Not specified902443Acid wash, extraction
Cs₂CO₃Reflux6N/ADiethyl ether extraction

What strategies prevent deboronation or ester hydrolysis during reactions?

Advanced Research Question

  • Inert Atmosphere : Conduct reactions under N₂/Ar to avoid boronate oxidation .
  • Solvent Selection : Use anhydrous, aprotic solvents (THF, dioxane) to minimize hydrolysis .
  • Acid/Base Stability : Avoid strong acids/bases during work-up; neutral pH extraction preserves the boronate ester .

How to design multi-step syntheses using this compound as an intermediate?

Advanced Research Question
The boronate ester enables further functionalization:

  • Suzuki Coupling : Attach aryl/heteroaryl groups to the boronate for drug candidates (e.g., PPAR agonists in ) .
  • Ester Hydrolysis : Convert the ethyl acetate to carboxylic acid for bioconjugation (e.g., describes HCl-mediated hydrolysis) .
  • Fluorine-Specific Reactions : Exploit the fluoro substituent for ¹⁸F-labeling in radiopharmaceuticals .

Q. Example Pathway :

Suzuki coupling with aryl halides to extend conjugation () .

Hydrolysis to carboxylic acid for peptide coupling () .

How do steric and electronic effects influence the reactivity of this compound in cross-couplings?

Advanced Research Question

  • Steric Hindrance : The ortho-fluoro group may slow transmetallation in Suzuki reactions, requiring bulky ligands (e.g., SPhos) to enhance efficiency .
  • Electronic Effects : The electron-withdrawing fluoro substituent activates the boronate for nucleophilic attack but may reduce electrophilicity at the aryl ring .

What are common impurities, and how are they analyzed?

Advanced Research Question

  • Deboronated Byproducts : Detect via ¹¹B NMR or LC-MS .
  • Incomplete Coupling : Identify unreacted starting materials using TLC or HPLC () .
  • Oxidation Products : Monitor boronate→boric acid conversion via IR (B-O vs. B-OH stretches) .

How is computational modeling used to predict reactivity or stability?

Advanced Research Question

  • DFT Calculations : Predict transition states for Suzuki couplings to optimize ligand-metal interactions .
  • Molecular Dynamics : Simulate solvation effects on boronate stability in aqueous/organic mixtures .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Exothermic Reactions : Pd-catalyzed couplings require controlled heating to avoid runaway reactions .
  • Cost-Efficiency : High Pd loading () may necessitate catalyst recycling or alternative metals (Ni, Cu) .

How to resolve contradictions in reported synthetic yields?

Q. Data Analysis Focus

  • Reaction Scale : Milligram-scale () vs. gram-scale () affects heat/mass transfer .
  • Purification Loss : Column chromatography () may discard intermediates, reducing yield vs. extraction methods .

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